

Physical and chemical properties of Quadrosilan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Quadrosilan
Cat. No.:	B3424072

[Get Quote](#)

An In-Depth Technical Guide to the Physical and Chemical Properties of **Quadrosilan**

For Researchers, Scientists, and Drug Development Professionals

Abstract

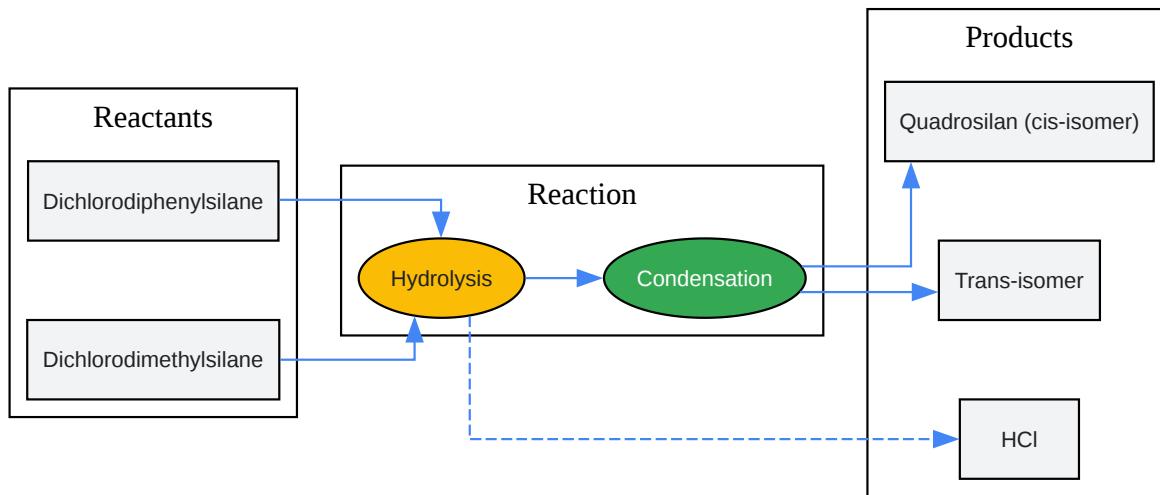
Quadrosilan, with the chemical name 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic organosilicon compound belonging to the cyclotetrasiloxane family. It is recognized for its activity as a nonsteroidal estrogen and has been investigated for its potential therapeutic application as an antigonadotropic agent in the management of prostate cancer.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of **Quadrosilan**, including detailed experimental methodologies and key data presented in a structured format. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Physical Properties

Quadrosilan is a cyclic siloxane with a well-defined stereochemistry. The 'cis' configuration indicates that the two phenyl groups attached to the silicon atoms at the 2 and 6 positions of the cyclotetrasiloxane ring are on the same side of the ring's average plane.^[3]

Table 1: Physical and Chemical Properties of **Quadrosilan**

Property	Value	Reference
IUPAC Name	2,2,4,6,6,8-hexamethyl-4,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane	[2][4][5]
Synonyms	Cisobitan, KABI-1774, 2,6-cis-diphenylhexamethylcyclotetrasiloxane	[1]
CAS Number	33204-76-1	[3][4][6]
Molecular Formula	C ₁₈ H ₂₈ O ₄ Si ₄	[2][4][7]
Molecular Weight	420.76 g/mol	[2][3][4]
Melting Point	41°C	[4]
Boiling Point	353.9°C at 760 mmHg	[4][6][7]
Density	1.06 g/cm ³	[4][6][7]
Flash Point	146°C	[4][7]
InChI Key	ZTQZMPQJXABFNC-UHFFFAOYSA-N	[3][4]
Canonical SMILES	C[Si]1(O--INVALID-LINK--(C)C2=CC=CC=C2)(C)C">Si(C)C3=CC=CC=C3)C	[4][7]

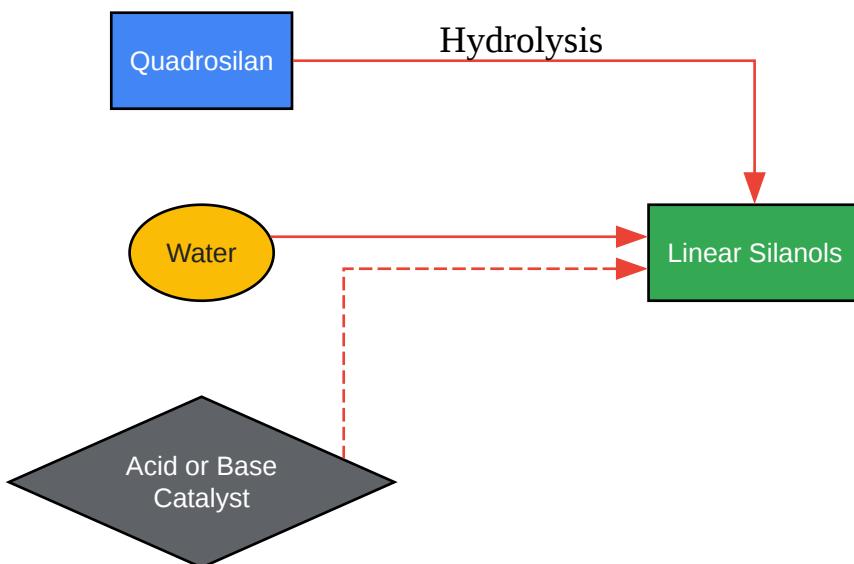

Chemical Synthesis and Reactivity

The synthesis of **Quadrosilan**, like other cyclosiloxanes, generally involves the controlled hydrolysis and condensation of organosilane precursors.[8]

General Synthesis Pathway

The fundamental approach to constructing the cyclotetrasiloxane core of **Quadrosilan** involves the reaction of dichlorodimethylsilane and dichlorodiphenylsilane in a specific stoichiometry. The subsequent hydrolysis of the chlorosilanes yields silanols, which then undergo

intermolecular condensation to form the cyclic tetramer. The stereochemistry of the final product (cis vs. trans isomers) is influenced by the reaction conditions.



[Click to download full resolution via product page](#)

General synthesis pathway for **Quadrosilan**.

Chemical Reactivity: Hydrolysis

The siloxane bonds (Si-O-Si) in the **Quadrosilan** ring are susceptible to hydrolysis, a reaction catalyzed by both acids and bases.^[3] This process involves the cleavage of the siloxane bonds by water, leading to the opening of the cyclic structure to form linear silanols.^[3]

[Click to download full resolution via product page](#)

Hydrolysis of **Quadrosilan**.

Structural Elucidation and Analytical Methods

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of **Quadrosilan**, confirming the *cis*-configuration of the phenyl groups.^[3]

Experimental Protocol: Single-Crystal X-ray Crystallography (General)

- **Crystal Growth:** Suitable single crystals of **Quadrosilan** are grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent.
- **Data Collection:** A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.

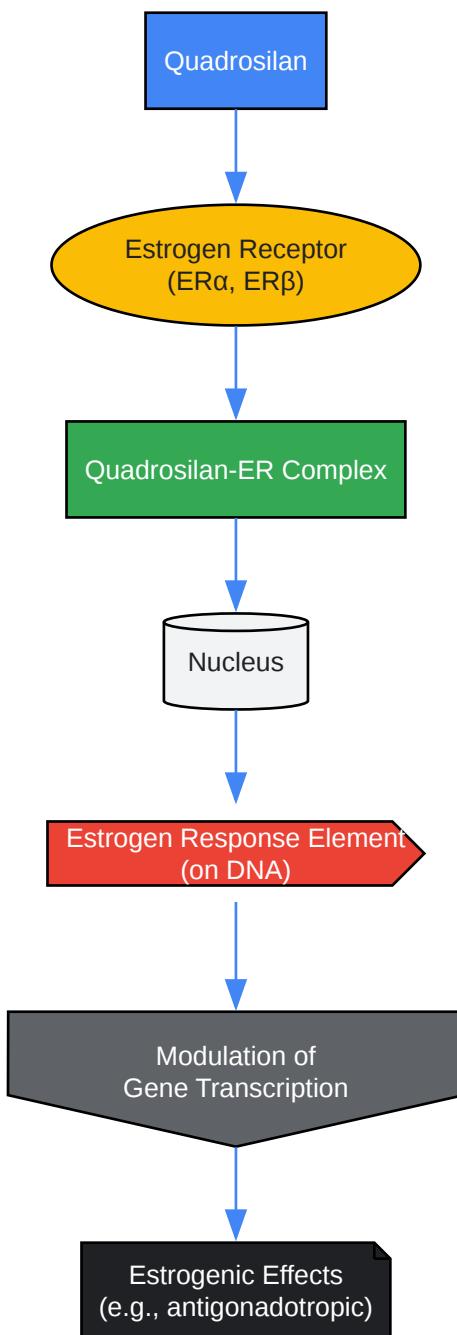
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the identity and purity of **Quadrosilan** in solution. ²⁹Si NMR can provide information about the silicon environment.

Experimental Protocol: NMR Spectroscopy (General)

- Sample Preparation: A small amount of **Quadrosilan** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For quantitative analysis (qNMR), a known amount of an internal standard is added, and acquisition parameters are optimized for accurate integration.[9][10]
- Data Processing and Analysis: The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign the chemical shifts and coupling constants to the different protons and carbons in the molecule.

Computational Studies


Density Functional Theory (DFT) calculations are employed to investigate the conformational flexibility of the cyclotetrasiloxane ring and to determine the relative stabilities of different conformers (e.g., chair, boat).[3]

Biological Activity and Mechanism of Action

Quadrosilan is a synthetic nonsteroidal estrogen.[1][2] Its biological effects are mediated through its interaction with estrogen receptors (ERs).

Estrogenic and Antigonadotropic Activity

Quadrosilan exhibits estrogenic activity comparable to estradiol and acts as an antigonadotropic agent, which has led to its investigation for the treatment of prostate cancer. [1] In males, estrogens can suppress the production of luteinizing hormone (LH), thereby reducing testosterone synthesis, which is crucial for the growth of many prostate tumors.

[Click to download full resolution via product page](#)

Mechanism of estrogenic action of **Quadrosilan**.

Experimental Protocols for Biological Activity Assessment

4.2.1. Estrogen Receptor Binding Assay (General)

This in vitro assay measures the ability of a compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to purified estrogen receptors (ER α and ER β).[\[11\]](#)[\[12\]](#)

- Reaction Mixture Preparation: A mixture containing purified ER, [³H]-estradiol, and varying concentrations of **Quadrosilan** is prepared in a suitable buffer.
- Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
- Separation and Detection: The receptor-bound radioligand is separated from the free radioligand. The amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The data is used to calculate the concentration of **Quadrosilan** that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀), which is indicative of its binding affinity for the estrogen receptor.

4.2.2. Uterine Wet Weight Assay in Ovariectomized Rodents (General)

This in vivo assay is a classic method to assess the estrogenic activity of a compound.

- Animal Model: Ovariectomized rodents (e.g., mice or rats) are used, which lack endogenous estrogen production.
- Dosing: The animals are treated with different doses of **Quadrosilan** (or a vehicle control) over a specific period.
- Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed.
- Data Analysis: A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Safety and Handling

When heated to decomposition, **Quadrosilan** may emit acrid smoke and irritating fumes.[\[7\]](#) It is intended for research use only and not for human or veterinary use.[\[3\]](#) Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quadrosilan - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,6,6,8-Hexamethyl-4,8-diphenylcyclotetrasiloxane | C₁₈H₂₈O₄Si₄ | CID 20774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions | Scilit [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nonsteroidal estrogen - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Octamethylcyclotetrasiloxane exhibits estrogenic activity in mice via ERalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of Quadrosilan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424072#physical-and-chemical-properties-of-quadrosilan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com